N-(2-{[1-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3-oxopropyl]sulfanyl}phenyl)acetamide
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Description
The compound contains several structural components including a benzodioxole, furan, and acetamide group. Benzodioxole is a heterocyclic compound containing a methylenedioxy functional group . Furan is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acetamide is an organic compound with the formula CH3CONH2, a derivative of acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole and furan rings are likely to contribute to the compound’s aromaticity, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the polar acetamide group. The benzodioxole and furan rings might undergo electrophilic aromatic substitution, while the acetamide group could be involved in nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like acetamide could increase its solubility in polar solvents .Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by Oprea1_560769. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic stability, and its elimination routes .
Properties
IUPAC Name |
N-[2-[1-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-3-oxopropyl]sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-14(24)23-16-5-2-3-7-21(16)29-22(12-17(25)18-6-4-10-26-18)15-8-9-19-20(11-15)28-13-27-19/h2-11,22H,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUMZAUJPFCUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC(CC(=O)C2=CC=CO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136817 |
Source
|
Record name | N-[2-[[1-(1,3-Benzodioxol-5-yl)-3-(2-furanyl)-3-oxopropyl]thio]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385786-11-8 |
Source
|
Record name | N-[2-[[1-(1,3-Benzodioxol-5-yl)-3-(2-furanyl)-3-oxopropyl]thio]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385786-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[[1-(1,3-Benzodioxol-5-yl)-3-(2-furanyl)-3-oxopropyl]thio]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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